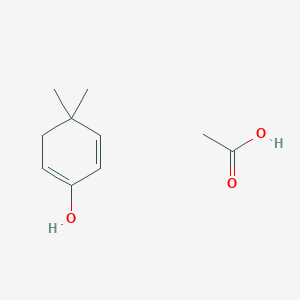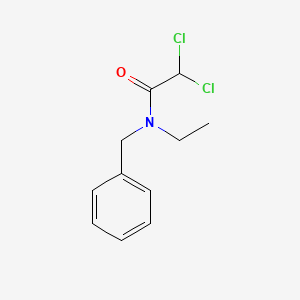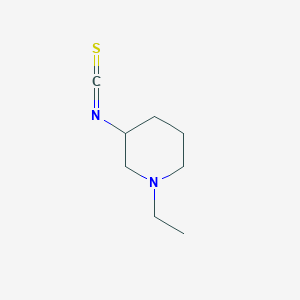
alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide is a complex organic compound with a unique structure that combines a naphthalene ring with a dimethylaminoethyl group and a prenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:
Amidation: The formation of the amide bond between the naphthalene derivative and the dimethylaminoethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide: shares similarities with other naphthalene derivatives and compounds containing dimethylaminoethyl groups.
Benzeneacetic acid, alpha-phenyl-alpha-(2-propynyloxy)-, 2-(dimethylamino)ethyl ester: is another compound with a similar structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
50765-87-2 |
|---|---|
Fórmula molecular |
C21H28N2O |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethyl]-5-methyl-2-naphthalen-1-ylhex-4-enamide |
InChI |
InChI=1S/C21H28N2O/c1-16(2)12-13-21(20(22)24,14-15-23(3)4)19-11-7-9-17-8-5-6-10-18(17)19/h5-12H,13-15H2,1-4H3,(H2,22,24) |
Clave InChI |
GNFSPFYMMKMHOG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




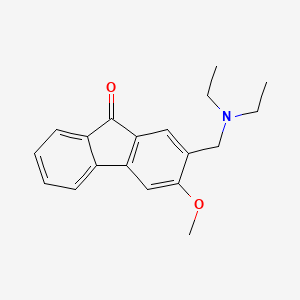
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
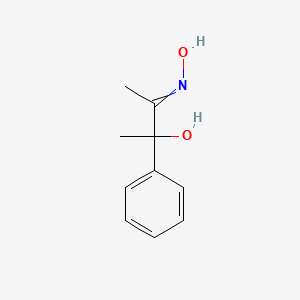
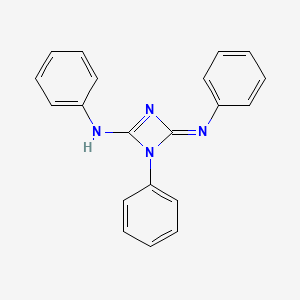
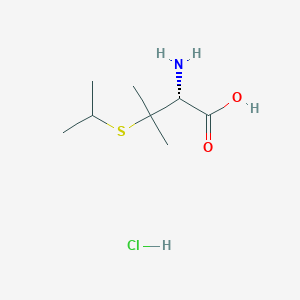
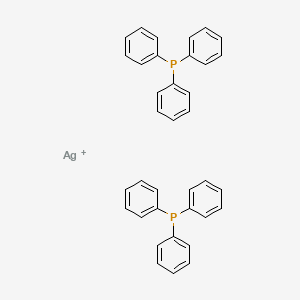
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)

